molecular formula C7H11N3O2 B15261314 5-(Piperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one CAS No. 1046203-46-6

5-(Piperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one

Cat. No.: B15261314
CAS No.: 1046203-46-6
M. Wt: 169.18 g/mol
InChI Key: NTFXRFLZPDTOPZ-UHFFFAOYSA-N
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Description

5-(Piperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one is a heterocyclic compound that features a piperidine ring fused with an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The piperidine ring is a common structural motif in many pharmaceuticals, contributing to the compound’s biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of piperidine derivatives with hydrazides under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes the formation of intermediate compounds, followed by cyclization and purification steps. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles and piperidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

5-(Piperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Piperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Piperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This fusion enhances its stability and potential for diverse pharmacological activities compared to its individual ring counterparts .

Properties

CAS No.

1046203-46-6

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

5-piperidin-3-yl-3H-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C7H11N3O2/c11-7-10-9-6(12-7)5-2-1-3-8-4-5/h5,8H,1-4H2,(H,10,11)

InChI Key

NTFXRFLZPDTOPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=NNC(=O)O2

Origin of Product

United States

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